An In-Depth Technical Guide to 1-Propyl-1H-benzimidazole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-Propyl-1H-benzimidazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, making it a fertile ground for the development of novel therapeutics.[1][2] The biological activity of benzimidazole derivatives can be significantly influenced by substitutions at the N-1 and C-2 positions.[1] This guide focuses on the N-1 substituted derivative, 1-propyl-1H-benzimidazole, providing a comprehensive overview of its chemical properties, structure, synthesis, and spectral characteristics. Understanding these fundamental aspects is crucial for its application in drug design and development.
Chemical Structure and Properties
1-Propyl-1H-benzimidazole is a bicyclic aromatic heterocycle with a propyl group attached to one of the nitrogen atoms of the imidazole ring.
Molecular Structure:
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Molecular Formula: C₁₀H₁₂N₂[3]
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Molecular Weight: 160.22 g/mol [3]
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IUPAC Name: 1-propyl-1H-benzimidazole
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CAS Number: 300707-15-7 (for the 2-sulfonic acid derivative, indicating the core structure is recognized)
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SMILES: CCCN1C=NC2=CC=CC=C12[3]
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InChI: InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3[3]
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InChIKey: LZUVIELFLONRSS-UHFFFAOYSA-N[3]
Table 1: Key Chemical Properties of 1-Propyl-1H-benzimidazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | SpectraBase[3] |
| Molecular Weight | 160.22 g/mol | SpectraBase[3] |
| Exact Mass | 160.100048 g/mol | SpectraBase[3] |
| Physical State | Predicted to be a liquid or low-melting solid | Inferred |
Synthesis of 1-Propyl-1H-benzimidazole
The most common and direct method for the synthesis of 1-propyl-1H-benzimidazole is the N-alkylation of the parent benzimidazole ring. This reaction involves the deprotonation of the N-H group of benzimidazole followed by nucleophilic substitution with a propyl halide.
General Reaction Scheme:
Detailed Experimental Protocol: N-propylation of Benzimidazole
This protocol is adapted from general procedures for the N-alkylation of benzimidazoles.[2]
Materials:
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Benzimidazole
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1-Bromopropane
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
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Addition of Alkylating Agent: Stir the suspension at room temperature and add 1-bromopropane (1.1 equivalents) dropwise.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-propyl-1H-benzimidazole.
Causality Behind Experimental Choices:
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Base: Potassium carbonate is a mild and effective base for deprotonating the acidic N-H of benzimidazole, forming the benzimidazolide anion, which is a potent nucleophile. Stronger bases like sodium hydride (NaH) can also be used for a more rapid reaction but require stricter anhydrous conditions.
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Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (K⁺) while leaving the anion (benzimidazolide) relatively free to react. Acetonitrile is another suitable solvent.
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Purification: Column chromatography is a standard and effective method for separating the desired N-1 alkylated product from any unreacted starting material and the potentially formed N,N'-dipropylbenzimidazolium salt.
Spectral Analysis
Spectral analysis is essential for the structural confirmation of 1-propyl-1H-benzimidazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the propyl group and the aromatic protons of the benzimidazole core. Based on data for similar N-alkylated benzimidazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):[2]
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Propyl Group:
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-CH₂- (attached to N): A triplet around 4.0-4.3 ppm.
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-CH₂- (middle): A sextet around 1.8-2.0 ppm.
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-CH₃: A triplet around 0.9-1.0 ppm.
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Benzimidazole Ring:
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H-2: A singlet in the downfield region, typically around 8.0-8.2 ppm.
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Aromatic Protons (H-4, H-5, H-6, H-7): A complex multiplet pattern between 7.2 and 7.8 ppm.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. Predicted chemical shifts are as follows:[2][3]
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Propyl Group:
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-CH₂- (attached to N): ~45-50 ppm.
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-CH₂- (middle): ~22-25 ppm.
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-CH₃: ~10-12 ppm.
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Benzimidazole Ring:
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C-2: ~143-145 ppm.
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Aromatic Carbons: In the range of ~110-144 ppm.
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Applications in Drug Development
While specific biological activity data for 1-propyl-1H-benzimidazole is limited in publicly available literature, the broader class of N-alkylated benzimidazoles has demonstrated a wide range of pharmacological activities, making this compound a valuable scaffold for further investigation.
Potential Therapeutic Areas:
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Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1]
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Antimicrobial: The benzimidazole core is found in several antifungal and antibacterial agents. N-alkylation can modulate the lipophilicity and, consequently, the antimicrobial efficacy of these compounds.[2][4]
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Antiviral: Substituted benzimidazoles have been investigated as antiviral agents, showing activity against a range of viruses.
The propyl group at the N-1 position can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), by increasing its lipophilicity. This modification is a common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.
Conclusion
1-Propyl-1H-benzimidazole is a valuable derivative of the versatile benzimidazole scaffold. While specific experimental data on its physical and biological properties are sparse, its synthesis is readily achievable through standard N-alkylation procedures. The structural and spectral features can be reliably predicted based on analogous compounds. Given the broad spectrum of biological activities associated with N-alkylated benzimidazoles, 1-propyl-1H-benzimidazole represents a promising starting point for the design and synthesis of novel therapeutic agents in areas such as oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug development.
References
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. National Institutes of Health. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. [Link]
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC - NIH. [Link]
-
1-Propyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
